4-Bromo-6-methoxy-2,3-dimethylpyridine
Overview
Description
“4-Bromo-6-methoxy-2,3-dimethylpyridine” is a chemical compound . It’s a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-methoxy-2,3-dimethylpyridine” is represented by the InChI code:1S/C7H8BrN/c1-5-3-7 (8)4-6 (2)9-5/h3-4H,1-2H3
. This indicates the presence of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms in the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-6-methoxy-2,3-dimethylpyridine is an intermediate compound in various chemical syntheses. For instance, it's used in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Xu & He, 2010). Additionally, its derivatives, like 6-substituted-2,4-dimethyl-3-pyridinols, exhibit potent antioxidant properties, contributing to their potential in pharmaceutical applications (Wijtmans et al., 2004).
Catalysis
In catalysis, compounds related to 4-Bromo-6-methoxy-2,3-dimethylpyridine have been utilized. For example, bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) are used in a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).
Heterocyclic Synthesis
4-Bromo-6-methoxy-2,3-dimethylpyridine and its analogs are key in synthesizing various heterocyclic compounds. These compounds are often used in the development of pharmaceuticals with potential antiarrhythmic properties or as calcium channel antagonists (Holt & Caignan, 2000).
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-methoxy-2,3-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)10-8(11-3)4-7(5)9/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSIIJTOFQXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1Br)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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